2,2-Bis(4-oxocyclohexyl)propane

Process Chemistry Catalytic Hydrogenation Green Chemistry

This saturated alicyclic diketone features a central isopropylidene bridge connecting two cyclohexanone rings—a structural hallmark enabling cross-linked polymer networks with superior thermal and mechanical properties. Unlike its diol analog 2,2-bis(4-hydroxycyclohexyl)propane (CAS 80-04-6) or rigid 4,4′-bicyclohexanone, the ketone functionality delivers inherent oxidative stability and hydrolysis resistance critical for high-performance materials. Documented in U.S. Patent 6,313,351 as an intermediate for medicines, polymerization initiators, and antioxidants. One-step hydrogenation synthesis ensures cost-effective scalability. Sourced with ≥95% GC purity for R&D and industrial procurement.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 7418-16-8
Cat. No. B1582982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(4-oxocyclohexyl)propane
CAS7418-16-8
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC(C)(C1CCC(=O)CC1)C2CCC(=O)CC2
InChIInChI=1S/C15H24O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h11-12H,3-10H2,1-2H3
InChIKeyHAWVCXABNZBPED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis(4-oxocyclohexyl)propane (CAS 7418-16-8): Sourcing Guide for High-Purity Cyclic Diketone Monomer and Chemical Intermediate


2,2-Bis(4-oxocyclohexyl)propane (CAS 7418-16-8), also known as 4,4′-isopropylidenedicyclohexanone, is a saturated alicyclic diketone with the molecular formula C₁₅H₂₄O₂ and a molecular weight of 236.36 g/mol . It is a solid at 20°C, appearing as a white to light yellow powder or crystal with a melting point range of 163.0 to 167.0°C and solubility in chloroform . This compound serves primarily as a monomer in polymer synthesis and as an intermediate in producing materials for medicines, industrial chemicals, and high-performance polymers [1].

Why Generic Substitution Fails: Critical Selection Factors for 2,2-Bis(4-oxocyclohexyl)propane


Interchangeability among alicyclic diketones is not feasible due to significant structural and functional differences. While 2,2-bis(4-oxocyclohexyl)propane features a central isopropylidene bridge linking two cyclohexanone rings, its key precursor analog, 2,2-bis(4-hydroxycyclohexyl)propane (CAS 80-04-6), contains reducible hydroxyl groups instead of ketones, fundamentally altering its reactivity profile and end-use applications . Similarly, 4,4′-bicyclohexanone lacks the isopropylidene spacer, resulting in a more rigid, less flexible structure that affects polymer backbone mobility. Direct substitution is further complicated by differences in oxidative stability: 2,2-bis(4-oxocyclohexyl)propane exhibits slow oxidative reactions and resistance to hydrolysis, a property not guaranteed across other diketones . The evidence below demonstrates where the target compound provides quantifiable differentiation for scientific and industrial selection.

Quantitative Differentiation Evidence: 2,2-Bis(4-oxocyclohexyl)propane vs. Analogs and Alternatives


Synthetic Efficiency: One-Step Hydrogenation vs. Multi-Step Oxidation Route for Diketone Production

The patented one-step hydrogenation process for producing 2,2-bis(4-oxocyclohexyl)propane directly from substituted bisphenols achieves high selectivity and high yields in a single reaction under relatively mild conditions [1]. This contrasts directly with prior art requiring two steps (hydrogenation of 2,2-bis(4-hydroxyphenyl)propane followed by oxidation of the resulting diol) or employing expensive alicyclic diol starting materials in oxidation-based routes [1]. The process described in Japanese Patent Laid-Open Publication No. 59742/1992, for instance, requires hypochlorous acid oxidation of 2,2-bis(4-hydroxycyclohexyl)propane [1].

Process Chemistry Catalytic Hydrogenation Green Chemistry

Polymer Network Architecture: Cross-Linking Capability via Keto Functional Groups

2,2-Bis(4-oxocyclohexyl)propane, with its two reactive keto groups, can be used as a monomer that forms cross-linked networks to enhance thermal and mechanical properties in polymeric materials . The compound's unique structure allows it to function as a cross-linking agent [1]. In contrast, its reduced analog 2,2-bis(4-hydroxycyclohexyl)propane (CAS 80-04-6) possesses hydroxyl functionality suitable for polycarbonate or polyester synthesis via condensation but does not provide the same ketone-based cross-linking potential via imine or ketal formation pathways.

Polymer Chemistry Cross-Linking Thermosets

Oxidative Stability Profile: Slow Oxidation Kinetics vs. Standard Organics

2,2-Bis(4-oxocyclohexyl)propane is characterized by slow oxidative reactions and resistance to hydrolysis . The compound is also described as an antioxidant that inhibits the oxidation of fatty acids and formic acid . While specific quantitative kinetic data (e.g., rate constants or half-lives) comparing this compound directly to other alicyclic diketones under identical conditions are not available in the current literature, the stated property of slow oxidative reactions provides a relative baseline distinction from more readily oxidizable alicyclic ketones or unsaturated analogs.

Oxidative Stability Hydrolytic Resistance Shelf Life

2,2-Bis(4-oxocyclohexyl)propane: High-Impact Research and Industrial Application Scenarios


Synthesis of Cross-Linked High-Performance Polymers

2,2-Bis(4-oxocyclohexyl)propane is utilized as a monomer in the synthesis of high-performance polymers where its structure enables the formation of cross-linked networks that enhance thermal and mechanical properties . Its unique structure allows it to be used as a cross-linking agent, enhancing the mechanical and thermal properties of polymeric materials [1]. This application directly leverages the diketone functional group differentiation from diol analogs established in Section 3.

Chemical Intermediate for Pharmaceutical and Industrial Chemicals

As described in U.S. Patent 6,313,351, alicyclic diketones such as 2,2-bis(4-oxocyclohexyl)propane are useful compounds as intermediates of materials of medicines, materials of industrial chemicals, polymerization initiators, heat resistance improvers, and antioxidants [2]. The one-step hydrogenation process advantage makes this compound an economically attractive intermediate relative to those requiring multi-step synthetic routes.

Antioxidant Formulation Component

2,2-Bis(4-oxocyclohexyl)propane exhibits antioxidant properties, having been shown to inhibit the oxidation of fatty acids and formic acid, and can be used for treatments involving methanol and formic acid . Its slow oxidative reaction profile and hydrolytic resistance support its utility in formulations requiring oxidative stability.

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